molecular formula C22H26ClN3O5S B2496864 N'-(4-chlorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898450-58-3

N'-(4-chlorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B2496864
CAS No.: 898450-58-3
M. Wt: 479.98
InChI Key: OLQCFUMCWYAELJ-UHFFFAOYSA-N
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Description

N'-(4-chlorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic small molecule characterized by its distinct structural framework, which incorporates an ethanediamide linker, a piperidine ring, and a 4-methoxybenzenesulfonyl group. This specific architecture suggests potential for interaction with various biological targets. Compounds featuring sulfonamide-protected piperidines and related structures have been investigated as intermediates and key scaffolds in medicinal chemistry, particularly in the development of receptor ligands and enzyme inhibitors . The presence of the 4-chlorophenyl moiety is a common pharmacophore found in molecules active in neurological and pharmacological research, often associated with high affinity for certain receptor subtypes . Researchers may find this compound valuable as a chemical intermediate or as a starting point for structure-activity relationship (SAR) studies in drug discovery programs. Its complex structure makes it suitable for exploring new chemical space in the development of protease inhibitors, G-protein coupled receptor (GPCR) ligands, or other biologically relevant targets. This product is strictly for research applications in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O5S/c1-31-19-9-11-20(12-10-19)32(29,30)26-15-3-2-4-18(26)13-14-24-21(27)22(28)25-17-7-5-16(23)6-8-17/h5-12,18H,2-4,13-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQCFUMCWYAELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N’-(4-chlorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes, leading to changes in cellular processes . The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several analogs, including 4-anilidopiperidines , sulfonamide-linked piperidines , and ethanediamide derivatives . Below is a detailed analysis:

Comparison with W-15 and W-18 (Opioid-Related Sulfonamides)

  • W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) features a 2-piperidinylidene core with a 4-chlorophenylsulfonamide group, contrasting with the target compound’s piperidin-2-yl ethyl chain and ethanediamide linker.
  • W-18 (1-(4-nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) includes a nitro-substituted phenyl group, enhancing electron-withdrawing effects compared to the target compound’s methoxybenzenesulfonyl group. This difference may influence metabolic stability and binding kinetics .

Comparison with Ethanediamide Derivatives

  • N-(2-Chlorobenzyl)-N′-({1-[(4-fluorophenyl)carbamoyl]-4-piperidinyl}methyl)ethanediamide (): Replaces the 4-chlorophenyl group with a 2-chlorobenzyl moiety and introduces a 4-fluorophenylcarbamoyl substituent on piperidine. The fluorophenyl group may enhance lipophilicity, while the carbamoyl linkage modifies hydrogen-bonding capacity .
  • N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide (): Substitutes the sulfonyl group with a 4-methylbenzoyl-piperazine system.

Biological Activity

N'-(4-chlorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound consists of a piperidine moiety, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and 4-methoxybenzenesulfonyl groups enhances its pharmacological profile.

  • IUPAC Name : this compound
  • Molecular Formula : C19H22ClN3O5S2

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing the piperidine nucleus have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainActivity Level
N'-(4-chlorophenyl)-N-{...}Salmonella typhiModerate to Strong
N'-(4-chlorophenyl)-N-{...}Bacillus subtilisModerate
N'-(4-chlorophenyl)-N-{...}Escherichia coliWeak

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Specifically, studies have indicated that derivatives can inhibit acetylcholinesterase (AChE) and urease, which are crucial targets in treating conditions like Alzheimer's disease and certain infections .

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TargetInhibition Type
N'-(4-chlorophenyl)-N-{...}AcetylcholinesteraseStrong Inhibitor
N'-(4-chlorophenyl)-N-{...}UreaseModerate Inhibitor

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways can vary based on the specific application and context.

Case Studies

  • Antiviral Activity : A study on related compounds demonstrated broad-spectrum antiviral effects against HBV, HIV-1, and HCV by enhancing intracellular levels of APOBEC3G, a known inhibitor of viral replication .
  • Anticancer Properties : Research has indicated that compounds with similar structures exhibit anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest .

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